molecular formula C18H22N2O3S B2943402 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034574-84-8

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2943402
CAS No.: 2034574-84-8
M. Wt: 346.45
InChI Key: RNAACNSGKNKRKX-UHFFFAOYSA-N
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Description

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring. The piperidine moiety is sulfonylated at the 1-position by a 2,4-dimethylphenyl group.

Properties

IUPAC Name

4-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-5-6-18(15(2)12-14)24(21,22)20-11-3-4-17(13-20)23-16-7-9-19-10-8-16/h5-10,12,17H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAACNSGKNKRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonylation of the piperidine intermediate with 2,4-dimethylbenzenesulfonyl chloride under basic conditions yields the sulfonylated piperidine. Finally, the pyridine ring is introduced through nucleophilic substitution reactions, where the sulfonylated piperidine reacts with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chlorophenyl and Methoxyphenyl Derivatives

Compounds like 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine () share a pyridine core but differ in substituents. The chlorophenyl group introduces electron-withdrawing effects, while methoxyphenyl groups are electron-donating.

Hexahydroquinoline Derivatives

Derivatives such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile () feature fused bicyclic systems. These compounds exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C) compared to the target compound (estimated molecular weight ~370.45 g/mol). The hexahydroquinoline core may enhance rigidity but reduce solubility compared to the simpler piperidine-pyridine scaffold .

Physicochemical Properties

Melting Points and Solubility
  • Target Compound: Predicted melting point is lower than hexahydroquinoline derivatives (268–287°C) due to reduced molecular symmetry and lack of fused rings.
  • Hexahydroquinoline Derivatives: Higher melting points correlate with extended conjugation and hydrogen-bonding capacity from carbonyl and cyano groups .
Molecular Weight and Lipophilicity
  • Target Compound : Lower molecular weight (~370 g/mol) suggests improved bioavailability compared to bulkier analogs (e.g., 545 g/mol in ).

Spectroscopic Characterization

IR Spectroscopy
  • Target Compound : Expected S=O stretches (1150–1350 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).
  • Hexahydroquinoline Derivatives: Show additional peaks for carbonyl (1650–1750 cm⁻¹) and cyano (2200–2250 cm⁻¹) groups .
¹H NMR Analysis
  • Target Compound : Aromatic protons (δ 6.5–8.5 ppm), piperidine methylenes (δ 1.5–3.5 ppm), and dimethylphenyl methyl groups (δ 2.1–2.4 ppm).
  • Pyrido[1,2-a]pyrimidin-4-one Derivatives (): Downfield shifts for pyrimidinone protons (δ 8.0–9.0 ppm) due to electron-withdrawing effects .

Biological Activity

The compound 4-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S with a molecular weight of 346.45 g/mol. The structure features a piperidine ring, a sulfonyl group, and a pyridine moiety, which contribute to its unique biological properties.

Property Value
Molecular FormulaC₁₈H₂₂N₂O₃S
Molecular Weight346.45 g/mol
PurityTypically ≥ 95%

Biological Activity

Research indicates that compounds containing piperidine and pyridine structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For example, compounds with similar structural motifs have demonstrated activity against Gram-positive bacteria .
  • Neuroprotective Effects : Compounds targeting dopamine receptors have been noted for their neuroprotective properties. It is hypothesized that the presence of the piperidine moiety may enhance interaction with neuroreceptors, potentially offering protection against neurodegenerative diseases .
  • Enzyme Inhibition : The sulfonyl group in the compound suggests potential as an enzyme inhibitor. Research on related compounds indicates that they can modulate enzyme activity, which is crucial in drug design for various therapeutic applications .

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly dopamine receptors, influencing signaling pathways associated with mood and cognition.
  • Enzyme Interaction : By binding to active sites on enzymes, it may inhibit or activate biochemical pathways critical for cellular function.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Studies : A study reported that derivatives of piperidine exhibited significant antimicrobial activity against various pathogens, suggesting that modifications in the sulfonyl group could enhance efficacy .
  • Neuroprotective Mechanisms : Research focusing on D3 dopamine receptor agonists highlighted their potential in protecting dopaminergic neurons from degeneration. The structural similarities with the compound suggest it may exhibit comparable protective effects .
  • Pharmacokinetics and Toxicology : Investigations into related compounds indicated favorable pharmacokinetic profiles with low toxicity levels at therapeutic doses. This suggests that this compound could be developed as a safe therapeutic agent.

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